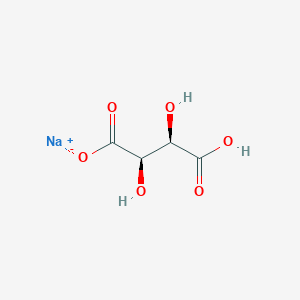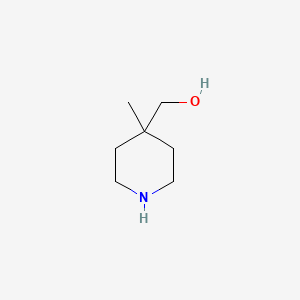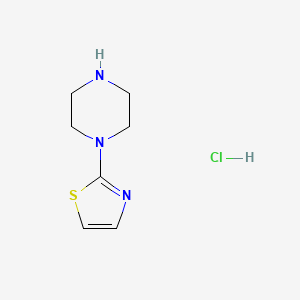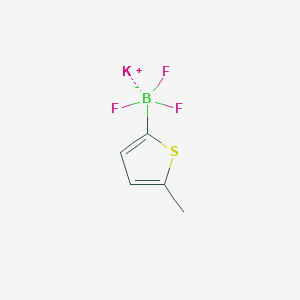
3-(3-Methoxyphenoxy)azetidine
Vue d'ensemble
Description
“3-(3-Methoxyphenoxy)azetidine” is an organic compound . It is used in the preparation of isoxazole-thiazole derivatives as GABA . It is a receptor inverse agonists for use in the treatment of cognitive disorders .
Synthesis Analysis
The synthesis of azetidines has been a topic of interest in recent years . Various methods have been developed for the synthesis of 1-arenesulfonylazetidines through a one-pot reaction of 1-arenesulfonylaziridines . Other methods involve the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Molecular Structure Analysis
The molecular formula of “3-(3-Methoxyphenoxy)azetidine” is C10H13NO2 . Its molecular weight is 179.216 Da .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions .
Physical And Chemical Properties Analysis
“3-(3-Methoxyphenoxy)azetidine” is a solid . Its SMILES string is COC1=CC(OC2CNC2)=CC=C1 .
Applications De Recherche Scientifique
Anticancer Applications
A study by Parmar et al. (2021) focused on the synthesis of thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety. These compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines. The study found that specific compounds, like 3B, showed potent anticancer activity, surpassing the efficacy of Doxorubicin in certain cell lines. Molecular docking studies suggested these compounds could be effective VEGFR-2 inhibitors, showing potential as anticancer agents (Parmar et al., 2021).
Tubulin-Targeting Antitumor Agents
Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds. These compounds demonstrated significant activity against breast cancer cells, disrupted microtubular structure, and induced apoptosis. The study highlighted the importance of specific structural configurations for antiproliferative activity, indicating the potential of these azetidine derivatives as antitumor agents (Greene et al., 2016).
Azetidine in Drug Discovery
Denis et al. (2018) explored the synthesis of 3,3-Diarylazetidines, demonstrating their potential in drug discovery. The study detailed a calcium(II)-catalyzed Friedel-Crafts reaction for producing these compounds, emphasizing the role of the N-Cbz group in enhancing reactivity. The resulting azetidines could be further modified to drug-like compounds, showcasing their versatility in pharmaceutical applications (Denis et al., 2018).
Prodrug Design and Delivery
Parang et al. (2000) discussed the design of 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT). The study aimed to improve the pharmacokinetic properties, reduce toxicity, and enhance the delivery of AZT. It elaborated on various prodrug derivatives, exploring the potential for better antiviral activity and site-specific targeting, contributing to advancements in prodrug design and delivery (Parang et al., 2000).
Ion Transport in Plant Physiology
Pitman et al. (1977) utilized azetidine 2-carboxylic acid (AZ) in their study on ion transport in barley roots. They investigated the relationship between protein synthesis and ion transport, finding that AZ significantly inhibited the release of ions to the xylem. This study highlighted the utility of azetidine derivatives in understanding plant physiology and the mechanisms underlying ion transport (Pitman et al., 1977).
Cholesterol Absorption Inhibition
Rosenblum et al. (1998) described the discovery of a 2-azetidinone derivative as a potent inhibitor of cholesterol absorption. The study emphasized the significance of strategic molecular modifications to enhance activity and block detrimental metabolic oxidation. This research contributed to the development of novel cholesterol-lowering drugs (Rosenblum et al., 1998).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methoxyphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-8-3-2-4-9(5-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHBRUDGTZWRJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624562 | |
| Record name | 3-(3-Methoxyphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenoxy)azetidine | |
CAS RN |
954220-79-2 | |
| Record name | 3-(3-Methoxyphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















